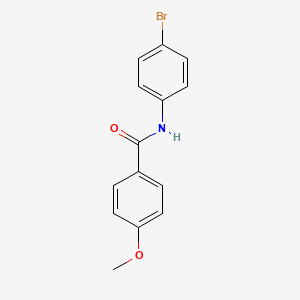

N-(4-Bromophenyl)-4-methoxybenzamide

Description

Significance of Benzamide (B126) Derivatives in Chemical Sciences

Benzamide and its derivatives represent a cornerstone in the field of chemical sciences, demonstrating remarkable versatility in both medicinal chemistry and materials science. The foundational benzamide structure consists of a benzene (B151609) ring attached to an amide functional group. researchgate.net This simple yet elegant scaffold is readily modified, allowing for the synthesis of a vast array of derivatives with diverse properties and applications.

In the realm of medicinal chemistry, benzamide derivatives are integral to the development of numerous therapeutic agents. They have been investigated for a wide range of pharmacological activities, including as anti-inflammatory, anticonvulsant, and antitumor agents. nih.govnih.govresearchgate.net The ability of the benzamide moiety to participate in hydrogen bonding and other non-covalent interactions allows these compounds to bind to various biological targets with high affinity and specificity.

Beyond pharmaceuticals, benzamide derivatives are crucial intermediates in the synthesis of dyes, plastics, and other functional organic materials. Their structural rigidity and potential for intermolecular interactions contribute to the desirable properties of the resulting polymers and pigments. The ongoing research into novel benzamide derivatives continues to expand their utility and importance in modern chemical sciences.

Overview of Research Trajectories for N-(Bromophenyl)-methoxybenzamide Scaffold

The N-(Bromophenyl)-methoxybenzamide scaffold, which characterizes the title compound, is a subject of active investigation, primarily centered on the synthesis of new derivatives and the evaluation of their biological potential. Research in this area often involves the modification of the core structure to explore structure-activity relationships (SAR).

A significant research trajectory involves the synthesis of various analogs to assess their therapeutic properties. For instance, studies on N-substituted benzamide derivatives have explored their potential as antitumor agents. researchgate.net The synthesis of related compounds, such as N-(4-bromophenyl)-4-hydroxybenzamide, highlights a common synthetic strategy involving the acylation of a substituted aniline (B41778) with a substituted benzoyl chloride. fupress.net This particular analog, differing only by a hydroxyl group instead of a methoxy (B1213986) group, suggests that the N-(4-Bromophenyl)-4-methoxybenzamide scaffold is readily accessible for chemical modification.

Furthermore, research into the biological activities of compounds containing the N-(bromophenyl)amide moiety has revealed potential antimicrobial and anti-inflammatory properties. nist.gov The exploration of different substitution patterns on both the phenyl and benzoyl rings of the scaffold allows researchers to fine-tune the electronic and steric properties of the molecule, thereby influencing its biological activity. The collective findings from these research trajectories underscore the potential of the N-(Bromophenyl)-methoxybenzamide scaffold as a versatile platform for the discovery of new bioactive molecules.

Historical Context of Structural and Functional Investigations

The study of benzamide derivatives has a rich history, dating back to the early days of organic chemistry. The fundamental methods for amide synthesis, such as the reaction of an amine with a carboxylic acid derivative, have been known for over a century. However, the specific investigation of this compound appears to be a more contemporary endeavor, driven by the broader interest in the pharmacological potential of substituted benzamides.

Early research on substituted benzamides focused on understanding their fundamental chemical properties and reactivity. Over time, with the advent of modern analytical techniques, the focus shifted towards detailed structural elucidation and the exploration of their biological activities. While a specific historical account for this compound is not extensively documented in early literature, its investigation is a logical progression in the systematic exploration of the chemical space around the benzamide core. The synthesis and study of this compound are built upon the foundational knowledge gained from decades of research on simpler benzamide analogs. The ongoing interest in this and related compounds is a testament to the enduring importance of the benzamide scaffold in chemical and biological research.

Data on this compound

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₂BrNO₂ | nist.gov |

| Molecular Weight | 306.16 g/mol | sigmaaldrich.com |

| CAS Number | 7465-96-5 | researchgate.net |

| Appearance | White to Yellow Solid | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromophenyl)-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO2/c1-18-13-8-2-10(3-9-13)14(17)16-12-6-4-11(15)5-7-12/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDYDNKAVIIBNDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00323468 | |

| Record name | N-(4-Bromophenyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00323468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7465-96-5 | |

| Record name | NSC404064 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Bromophenyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00323468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Chemistry Research

Established Synthetic Routes for Benzamide (B126) Formation

The creation of the central amide linkage in N-(4-Bromophenyl)-4-methoxybenzamide is commonly achieved through robust and well-documented reactions between a carboxylic acid derivative and an amine.

One of the most direct and conventional methods for synthesizing this compound is the Schotten-Baumann reaction, which involves the coupling of an acyl chloride with an amine. In this approach, 4-methoxybenzoyl chloride is reacted with 4-bromoaniline (B143363). The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrochloric acid byproduct generated during the condensation. The high reactivity of the acyl chloride ensures that the reaction proceeds efficiently, often providing the desired amide product in high yield after a straightforward workup and purification process, such as recrystallization. nih.gov This method is a cornerstone of benzamide synthesis due to its reliability and broad applicability.

In instances where the starting materials are sensitive or when milder conditions are required, carbodiimide-mediated coupling reactions are a preferred alternative. To synthesize this compound using this method, 4-methoxybenzoic acid and 4-bromoaniline are coupled in the presence of a carbodiimide (B86325), such as N,N'-diisopropylcarbodiimide (DIC), and an activating agent, most commonly 1-hydroxybenzotriazole (B26582) (HOBt). peptide.comgoogle.com

The reaction mechanism involves the activation of the carboxylic acid by DIC to form a highly reactive O-acylisourea intermediate. google.comnih.gov However, this intermediate can be prone to side reactions, including rearrangement to an inactive N-acylurea. nih.gov The addition of HOBt mitigates these side reactions by converting the O-acylisourea into a more stable HOBt-ester, which then efficiently acylates the amine (4-bromoaniline) to form the final amide product with minimal racemization. peptide.comluxembourg-bio.com The urea (B33335) byproduct formed from DIC is soluble in common organic solvents, simplifying the purification process compared to other carbodiimides like DCC. peptide.com

Table 1: Reagents in DIC/HOBt Mediated Synthesis

| Reagent | Chemical Name | Role in Synthesis |

|---|---|---|

| 4-Methoxybenzoic acid | Carboxylic Acid | Provides the acyl group. |

| 4-Bromoaniline | Amine | Acts as the nucleophile. |

| DIC | N,N'-Diisopropylcarbodiimide | Activates the carboxylic acid. |

| HOBt | 1-Hydroxybenzotriazole | Minimizes side reactions and racemization. |

Emerging Synthetic Strategies and Catalytic Processes

Beyond traditional synthesis, this compound and its structural analogs are central to the development of advanced catalytic reactions that enable the construction of complex heterocyclic systems and other novel derivatives.

Modern synthetic chemistry has seen the rise of copper-catalyzed cross-coupling reactions for forming carbon-heteroatom bonds. While this compound itself does not undergo this specific intramolecular reaction, a closely related precursor, such as an N-(2-hydroxyphenyl)-4-methoxybenzamide, can be used to synthesize benzoxazole (B165842) derivatives through an intramolecular O-arylation. Theoretical and experimental studies on similar substrates show that a copper catalyst, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), in the presence of a suitable ligand and base, can facilitate the cyclization of an ortho-substituted phenylamide. nih.govpku.edu.cn This process, known as the Ullmann condensation, involves the coupling of the phenolic oxygen with the aryl halide portion of the molecule to form the five-membered benzoxazole ring system, a privileged scaffold in medicinal chemistry.

An emerging application of benzamides, including this compound, is their conversion to corresponding benzoselenoamides. This transformation can be achieved with high efficiency using Woollins' Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). Research has demonstrated that Woollins' reagent acts as a highly chemoselective selenation agent, capable of converting the carbonyl oxygen of an amide to selenium without affecting other functional groups. nih.gov The reaction of N-substituted benzamides with Woollins' reagent provides a direct and effective route to N-aryl-benzoselenoamides, which are valuable organoselenium compounds with potential applications in materials science and as synthetic precursors. nih.gov

Table 2: Transformation of Benzamide to Benzoselenoamide

| Starting Material | Reagent | Product | Transformation |

|---|

Novel metal-free methods are being developed to synthesize amides, moving away from traditional carboxylic acid and amine precursors. One such strategy involves the reaction of aldehydes with hydroxylamines. acs.org In a potential synthesis for this compound, 4-methoxybenzaldehyde (B44291) would react with a 4-bromophenylhydroxylamine (B168333) derivative. Mechanistic studies suggest this reaction proceeds through a nitrone intermediate, which then rearranges to form the stable amide bond. acs.org This approach avoids the need for pre-activating a carboxylic acid or using a reactive acyl chloride, offering a milder and alternative pathway to the target amide under neutral or basic conditions. acs.orgnih.gov This method is part of a broader effort to develop more sustainable and atom-economical amidation protocols. researchgate.net

Optimization and Mechanistic Investigations in Synthetic Pathways

The prevailing method for synthesizing this compound is the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base. tifr.res.inwikipedia.org This reaction is valued for its efficiency and broad applicability in amide bond formation. iitk.ac.invedantu.com

Optimization of Stoichiometry and Reaction Conditions

The optimization of the synthesis of this compound typically revolves around the stoichiometry of the reactants and the reaction conditions. The reaction involves the nucleophilic attack of the amino group of 4-bromoaniline on the carbonyl carbon of 4-methoxybenzoyl chloride.

Key parameters for optimization include:

Reactant Ratio: A slight excess of the acylating agent, 4-methoxybenzoyl chloride, can be employed to ensure the complete conversion of the more valuable 4-bromoaniline. However, a near-equimolar ratio is often preferred to simplify purification.

Base Equivalents: A sufficient amount of a base, such as triethylamine or sodium hydroxide, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction. vedantu.com This prevents the protonation of the unreacted amine, which would render it non-nucleophilic and halt the reaction. vedantu.com

Temperature: The acylation is often carried out at low temperatures (0-5 °C) initially to control the exothermic nature of the reaction and minimize side product formation. tifr.res.in The reaction may then be allowed to warm to room temperature to ensure completion.

Solvent: The choice of solvent is critical. A two-phase system, often consisting of water and an organic solvent like dichloromethane (B109758) or diethyl ether, is characteristic of Schotten-Baumann conditions. wikipedia.org This allows the product and starting materials to remain in the organic phase while the base neutralizes the acid in the aqueous phase. wikipedia.org

Role and Selection of Catalysts and Reagents (e.g., DMAP, Triethylamine)

The efficiency of the synthesis of this compound can be significantly enhanced by the judicious selection of catalysts and reagents.

Triethylamine: This tertiary amine is commonly used as a base to scavenge the HCl produced during the reaction. semanticscholar.org Its role is to drive the equilibrium towards the formation of the amide product by preventing the formation of the non-reactive ammonium (B1175870) salt of 4-bromoaniline. quora.com

4-(Dimethylamino)pyridine (DMAP): DMAP is a highly effective nucleophilic catalyst for acylation reactions. utrgv.eduwikipedia.org Its catalytic activity stems from its ability to react with the acylating agent (4-methoxybenzoyl chloride) to form a highly reactive N-acylpyridinium intermediate. utrgv.edunih.gov This intermediate is much more susceptible to nucleophilic attack by the amine than the original acyl chloride, thereby accelerating the reaction. utrgv.edu Even in catalytic amounts, DMAP can dramatically increase the rate of acylation, especially for less reactive amines or when steric hindrance is a factor. semanticscholar.org The mechanism involves the nucleophilic attack of DMAP on the acyl chloride, followed by the attack of the amine on the activated acyl-DMAP complex, and subsequent regeneration of the DMAP catalyst. nih.gov

The following table summarizes the roles of key catalysts and reagents in the synthesis:

| Reagent/Catalyst | Role in Synthesis | Mechanism of Action |

| Triethylamine | Base | Neutralizes the HCl byproduct, preventing protonation of the amine reactant. quora.com |

| DMAP | Nucleophilic Catalyst | Forms a highly reactive N-acylpyridinium intermediate with the acyl chloride, accelerating the rate of acylation. utrgv.edunih.gov |

| Sodium Hydroxide | Base (in Schotten-Baumann) | Used in aqueous phase to neutralize the acid generated. wikipedia.org |

Comparative Analysis of Synthetic Route Efficiency and Purity Profiles

While the Schotten-Baumann reaction using 4-methoxybenzoyl chloride is the most common route, an alternative is the direct amidation of 4-methoxybenzoic acid with 4-bromoaniline. This would typically require a coupling agent to activate the carboxylic acid.

From an efficiency and purity standpoint, the Schotten-Baumann route is often preferred for its reliability and the generally cleaner reaction profile, provided the acyl chloride is of high quality.

Scalability Considerations for Preparative Chemistry

Scaling up the synthesis of this compound from a laboratory to a preparative or industrial scale introduces several challenges.

Heat Management: The acylation reaction is exothermic, and on a large scale, efficient heat dissipation is critical to prevent runaway reactions and the formation of impurities. rsc.org

Mass Transfer: In the two-phase Schotten-Baumann reaction, efficient mixing is required to ensure adequate mass transfer between the organic and aqueous phases. rsc.org This becomes more challenging in large reactors.

Reagent Addition: The controlled addition of the highly reactive 4-methoxybenzoyl chloride is crucial to maintain temperature and concentration profiles.

Work-up and Purification: Handling large volumes of solvents and performing extractions and crystallizations on a large scale requires appropriate equipment and procedures to ensure product purity and minimize waste.

The use of continuous flow reactors is a modern approach that can mitigate some of these scalability issues by offering better control over reaction parameters like temperature and mixing. rsc.orgresearchgate.net

Green Chemistry Approaches in Synthesis (e.g., aqueous media, functional group tolerance)

Applying green chemistry principles to the synthesis of this compound is an important consideration for sustainable chemical production.

Aqueous Media: While the traditional Schotten-Baumann reaction uses water as one of the phases, developing methodologies that can be performed entirely in water or other environmentally benign solvents is a key goal. rsc.org However, the hydrolysis of the acyl chloride is a competing reaction in aqueous media. rsc.org

Solvent Selection: Replacing hazardous organic solvents like dichloromethane with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) is a significant improvement. rsc.org Solvent-free reaction conditions, where the reactants are heated together, potentially with a catalyst, represent an even greener approach. tandfonline.comtandfonline.com

Atom Economy: Direct amidation methods, while potentially having their own drawbacks, can offer better atom economy than the acyl chloride route which involves the generation of HCl.

Functional Group Tolerance: The chosen synthetic method should be tolerant of the functional groups present in the reactants (the bromo and methoxy (B1213986) groups). The Schotten-Baumann reaction generally shows good functional group tolerance under its typical conditions.

Precursor Synthesis and Reactant Generation

The primary precursors for the synthesis of this compound are 4-methoxybenzoyl chloride and 4-bromoaniline.

The synthesis of these precursors is well-established:

The synthesis of 4-bromoaniline from aniline (B41778) requires a protection step for the amino group to prevent over-bromination and to direct the substitution to the para position. doubtnut.com The reduction of 4-nitrobromobenzene offers an alternative route. ketonepharma.com 4-Methoxybenzoic acid can be synthesized through various methods, including the oxidation of p-anisaldehyde or the etherification of 4-hydroxybenzoic acid. quickcompany.inprepchem.comchemicalbook.com

Preparation of 4-Methoxybenzoyl Chloride

4-Methoxybenzoyl chloride, a key intermediate in the synthesis of this compound, is primarily synthesized from 4-methoxybenzoic acid through various chlorination methods. Research has explored several reagents to effect this transformation, with thionyl chloride and oxalyl chloride being among the most common.

One prevalent method involves the direct chlorination of 4-methoxybenzoic acid using thionyl chloride (SOCl₂). chemicalbook.com This reaction is often carried out under reflux conditions. For instance, a slurry of 4-methoxybenzoic acid in a solvent such as benzene (B151609) at reflux can be treated with thionyl chloride, sometimes with the addition of a catalytic amount of N,N-dimethylformamide (DMF), to yield 4-methoxybenzoyl chloride. prepchem.com While effective, this method is known to produce byproducts like hydrogen chloride (HCl) and sulfur dioxide (SO₂), the latter of which can pose environmental concerns. guidechem.commasterorganicchemistry.com The thionyl chloride itself is also highly corrosive. guidechem.com

A frequently utilized alternative to thionyl chloride is oxalyl chloride. In a typical procedure, a solution of 4-methoxybenzoic acid in a solvent like dichloromethane (CH₂Cl₂) is treated with oxalyl chloride and a few drops of DMF. chemicalbook.com This reaction can proceed efficiently at room temperature and has been reported to produce a quantitative yield of the acid chloride after a relatively short reaction time. chemicalbook.com

Another reported synthetic route employs trichloromethylbenzene in the presence of a Lewis acid catalyst, such as zinc chloride. guidechem.com This acylation reaction is conducted at elevated temperatures, typically between 100-150°C, and can achieve high yields of 4-methoxybenzoyl chloride, with one study reporting a yield of 97%. guidechem.com

The following table summarizes various reported methods for the preparation of 4-methoxybenzoyl chloride:

Table 1: Synthetic Methods for 4-Methoxybenzoyl Chloride| Chlorinating Agent | Starting Material | Catalyst | Solvent | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Thionyl chloride | 4-Methoxybenzoic acid | N,N-dimethylformamide | Benzene | Reflux, 15 minutes | Not specified | prepchem.com |

| Oxalyl chloride | 4-Methoxybenzoic acid | N,N-dimethyl-formamide | Dichloromethane | Room temperature, 1 hour | Quantitative | chemicalbook.com |

| Trichloromethylbenzene | p-Methoxybenzoic acid | Zinc chloride | None | 150°C, 5 hours | 97% | guidechem.com |

Chemical Reactivity and Transformation Studies

Electrophilic and Nucleophilic Substitution Reactions

The aromatic rings of N-(4-Bromophenyl)-4-methoxybenzamide are susceptible to both electrophilic and nucleophilic attack, with the site of reaction being influenced by the electronic nature of the substituents.

The bromine atom on the 4-bromophenyl ring serves as a key handle for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. While direct SNAr on unactivated aryl halides is challenging, the presence of an activating group, often in conjunction with a catalyst, can facilitate the displacement of the bromide ion by various nucleophiles.

Amination Reactions: The replacement of the bromine atom with an amino group can be effectively achieved through palladium-catalyzed reactions, such as the Buchwald-Hartwig amination. libretexts.orgwikipedia.org This reaction allows for the formation of a new carbon-nitrogen bond, a crucial transformation in the synthesis of many biologically active compounds and functional materials. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and functional group tolerance. libretexts.orgnih.gov For instance, the coupling of aryl bromides with a variety of primary and secondary amines can be accomplished using catalysts like Pd(OAc)2 in combination with sterically hindered phosphine (B1218219) ligands. researchgate.net

Thiolation Reactions: Similarly, the bromine atom can be substituted with a thiol group to form thioethers. Copper-catalyzed cross-coupling reactions have proven effective for the C–S bond formation. For example, the reaction of aryl bromides with thiols can be catalyzed by copper(I) iodide (CuI) in the presence of a suitable ligand, such as 1,10-phenanthroline, to afford the corresponding aryl thioethers in good yields.

Table 1: Representative Nucleophilic Substitution Reactions on Aryl Bromides This table presents generalized conditions for reactions analogous to those that could be performed on this compound.

| Nucleophile | Reaction Type | Catalyst/Reagents | General Conditions | Product Type |

|---|---|---|---|---|

| Primary/Secondary Amine | Buchwald-Hartwig Amination | Pd(OAc)2, Phosphine Ligand (e.g., RuPhos), Base (e.g., NaOt-Bu) | Anhydrous solvent (e.g., Toluene), Elevated temperature | N-Aryl Amine |

| Thiol | Copper-Catalyzed Thiolation | CuI, Ligand (e.g., 1,10-phenanthroline), Base (e.g., K2CO3) | Polar aprotic solvent (e.g., DMF), Elevated temperature | Aryl Thioether |

Cross-Coupling and Annulation Reactions

The bromine atom on the phenyl ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction is a powerful tool for the formation of biaryl compounds by reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. nih.govnih.gov this compound can readily participate in such reactions, where the bromine atom is replaced by an aryl group from the corresponding boronic acid. This reaction is highly versatile and tolerates a wide range of functional groups. rsc.org

Table 2: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid This table presents generalized conditions for the Suzuki-Miyaura coupling of aryl bromides.

| Aryl Bromide | Boronic Acid | Catalyst | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|---|

| 4-Bromoacetophenone | Phenylboronic Acid | Pd(II)-N2O2 complex on magnetic nanoparticles | Na2CO3 | DMA | 140 °C | High |

| 4-Bromobenzonitrile | Phenylboronic Acid | Pd-PEPPSI-CMP | K2CO3 | MeOH | 80 °C | 92% |

Data adapted from related studies for illustrative purposes. ikm.org.myrsc.org

This compound can serve as a precursor for the synthesis of heterocyclic compounds through intramolecular cyclization reactions. For example, derivatives of this compound, particularly those with a hydroxyl group in the ortho position of the N-phenyl ring, can undergo palladium-catalyzed intramolecular cyclization to form benzoxazoles. researchgate.net This type of reaction, often proceeding through an oxidative cyclization mechanism, is a valuable method for constructing these important heterocyclic scaffolds. nih.govrsc.orgmdpi.com

Derivatization Strategies for Functionalization and Structural Diversification

The inherent reactivity of this compound allows for a multitude of derivatization strategies to create a library of structurally diverse compounds. The bromine atom can be transformed into various other functional groups through the cross-coupling reactions mentioned above. Furthermore, the amide N-H bond can be functionalized, and the aromatic rings can undergo further electrophilic substitution, although the directing effects of the existing substituents would need to be considered. These derivatization pathways open up avenues for the synthesis of novel compounds with potentially interesting chemical and physical properties.

Directed Functionalization of the Benzamide (B126) Scaffold

The benzamide moiety is a well-established directing group in transition metal-catalyzed C-H bond functionalization. rsc.org This strategy enables the regioselective introduction of new functional groups at positions that would be difficult to access through classical electrophilic aromatic substitution. The amide nitrogen can coordinate to a metal center, bringing the catalyst into close proximity to specific C-H bonds on the aromatic rings, thereby facilitating their activation.

Transition metal-catalyzed reactions, particularly those employing palladium and cobalt, have been effectively used for the C-H activation of benzamides. rsc.orgnih.gov For instance, cobalt catalysts have been shown to facilitate the C-H activation and subsequent annulation of benzamides with alkynes to produce isoquinolinones. nih.gov Similarly, palladium catalysis is a powerful tool for various C-H functionalization reactions. u-tokyo.ac.jpacs.org The general mechanism often involves the formation of a palladacycle intermediate, which then undergoes further reaction. u-tokyo.ac.jp

While specific studies on the directed functionalization of this compound are not extensively detailed in the provided search results, the principles can be inferred from related structures. The amide can direct functionalization to the ortho positions of the aniline (B41778) ring or the benzoyl ring. For example, a study on the synthesis of N-phenylbenzamide derivatives demonstrated the condensation of 3-amino-4-methoxybenzoic acid with various amines, showcasing modifications on the benzoyl part of a similar scaffold. mdpi.com In another instance, palladium-catalyzed hydroarylation of N-propargyl benzamides with boronic acids has been reported, indicating the reactivity of the amide nitrogen in facilitating transformations. acs.org

The following table summarizes representative transition metal-catalyzed C-H functionalization reactions on benzamide scaffolds, which are analogous to potential transformations for this compound.

| Catalyst System | Substrate Type | Reaction Type | Functionalized Position | Ref |

| Co(acac)₂·2H₂O | Benzamides | C-H Activation/Annulation | ortho to amide on benzoyl ring | nih.gov |

| PdCl₂(PPh₃)₂ | N-Propargyl Benzamides | Hydroarylation | ortho to amide on benzoyl ring | acs.org |

| Palladium(II) | Benzamides | C-H Activation | ortho to amide on benzoyl ring | u-tokyo.ac.jp |

| Rhodium | Arenes with directing groups | meta-C–H alkynylation | meta to directing group | rsc.org |

These examples underscore the potential of the benzamide group in this compound to direct the synthesis of more complex, polyfunctionalized aromatic structures.

Chemical Modifications for Probe Development (e.g., affinity labels)

The development of chemical probes is a crucial area of chemical biology, aimed at understanding the interactions between small molecules and their biological targets. Affinity-based probes (ABPs) are designed to covalently label a specific protein target, enabling its identification and characterization. enamine.netnih.gov The this compound scaffold can be chemically modified to create such probes, particularly photoaffinity labels.

Photoaffinity labeling (PAL) utilizes a photoreactive group that, upon irradiation with UV light, generates a highly reactive species capable of forming a covalent bond with nearby amino acid residues in a protein's binding site. enamine.netnih.gov Common photoreactive moieties include aryl azides, benzophenones, and diazirines. enamine.netnih.govrsc.org In addition to the photoreactive group, a reporter tag, such as biotin (B1667282) or a fluorescent dye, is often incorporated to enable detection and isolation of the labeled protein. nih.govnih.gov

The synthesis of benzamide-based photoaffinity probes has been successfully demonstrated. For example, a series of photoreactive benzamide probes were designed and synthesized to target histone deacetylase 2 (HDAC2). nih.govresearchgate.net These probes incorporated an aryl azide (B81097) as the photoreactive group and an alkyl azide for the attachment of a biotin reporter tag via a click chemistry reaction. nih.gov The general structure of such a probe consists of three key components: the ligand (the benzamide scaffold), the photoreactive group, and the reporter tag. nih.gov

The design of these probes often involves modular synthesis, where the different components can be systematically varied to optimize binding affinity, photoreactivity, and target selectivity. nih.govfrontiersin.org For instance, the positioning of the photoreactive group and the reporter tag on the benzamide scaffold can significantly influence the probe's inhibitory activity and crosslinking efficiency. nih.gov

The table below outlines the key components and strategies used in the development of benzamide-based chemical probes.

| Probe Component | Function | Examples | Ref |

| Ligand | Provides affinity and selectivity for the target protein. | Benzamide scaffold | nih.govresearchgate.net |

| Photoreactive Group | Forms a covalent bond with the target upon UV irradiation. | Aryl azide, Benzophenone, Diazirine | enamine.netnih.govnih.gov |

| Reporter Tag | Enables detection and purification of the labeled protein. | Biotin, Fluorophore, Alkyne | nih.govnih.gov |

| Synthetic Strategy | Method for assembling the probe. | Modular synthesis, Multi-component reactions | nih.govfrontiersin.org |

These studies illustrate a clear pathway for modifying this compound into a sophisticated photoaffinity probe for identifying and studying its potential biological targets.

Structural Characterization and Spectroscopic Analysis Research

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to confirming the identity and purity of N-(4-Bromophenyl)-4-methoxybenzamide, offering a non-destructive means to probe its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be inferred from the analysis of its constituent parts and data from analogous structures. rsc.orgnih.gov

In ¹H-NMR spectroscopy, the protons on the two distinct aromatic rings would appear as multiplets in the aromatic region (typically δ 6.5-8.0 ppm). The protons of the 4-methoxyphenyl (B3050149) group are influenced by the electron-donating methoxy (B1213986) group (-OCH₃), while the protons on the 4-bromophenyl ring are affected by the electron-withdrawing bromine atom. The single proton of the amide group (N-H) is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The methoxy group protons (-OCH₃) would present as a sharp singlet, typically around δ 3.8 ppm. rsc.orgnih.gov

In ¹³C-NMR spectroscopy, distinct signals would be present for each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the amide group is characteristically found downfield. The aromatic carbons would generate a series of signals, with their positions dictated by the electronic effects of the methoxy and bromo substituents. The carbon of the methoxy group would appear at a higher field.

Table 1: Expected ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

| Assignment | Expected ¹H-NMR Shift (ppm) | Expected ¹³C-NMR Shift (ppm) |

| Amide (N-H) | Broad singlet | - |

| Carbonyl (C=O) | - | Downfield (e.g., ~165 ppm) |

| Aromatic (C-H) | Multiplets (δ 6.5-8.0) | δ 110-140 |

| Methoxy (O-CH₃) | Singlet (~δ 3.8) | ~δ 55 |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) is critical for determining the precise molecular weight and elemental formula of a compound. For this compound (C₁₄H₁₂BrNO₂), the exact mass can be calculated and compared against experimental findings to confirm its composition. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), provides a definitive signature in the mass spectrum.

Predicted mass-to-charge ratios (m/z) for various adducts of the molecule can be calculated, which are essential for interpreting experimental data. uni.lu

Table 2: Predicted ESI-HRMS Data for this compound Adducts

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₁₄H₁₃BrNO₂]⁺ | 306.01241 |

| [M+Na]⁺ | [C₁₄H₁₂BrNNaO₂]⁺ | 327.99435 |

| [M-H]⁻ | [C₁₄H₁₁BrNO₂]⁻ | 303.99785 |

Source: Predicted data from PubChemLite. uni.lu

Infrared (IR) and Raman spectroscopies probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. For this compound, key vibrational bands are expected that correspond to the amide linkage, the methoxy group, and the substituted benzene (B151609) rings.

The IR spectrum is expected to show a prominent N-H stretching vibration, typically in the range of 3300-3500 cm⁻¹. nih.gov The amide I band (primarily C=O stretching) is one of the most intense absorptions, appearing around 1640-1680 cm⁻¹. nih.gov The C-N stretching and N-H bending vibrations (amide II band) are also characteristic. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C-O-C stretching of the methoxy group and the C-Br stretching vibration would be found in the fingerprint region (below 1500 cm⁻¹). chemicalbook.comnih.gov

Table 3: Key Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide | N-H Stretch | 3300 - 3500 |

| Amide | C=O Stretch (Amide I) | 1640 - 1680 |

| Methoxy | C-O-C Stretch | 1250 - 1000 |

| Aromatic | C-H Stretch | > 3000 |

| Aryl Halide | C-Br Stretch | 700 - 500 |

To accurately assign the observed vibrational bands in IR and Raman spectra, especially in complex molecules where modes can couple, a Potential Energy Distribution (PED) analysis is often employed. nih.govresearchgate.net PED is a theoretical calculation, typically performed using Density Functional Theory (DFT), that quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. nih.govsci-hub.se

For benzamide (B126) derivatives, PED analysis is crucial for untangling the complex vibrations in the fingerprint region (400-1500 cm⁻¹), where skeletal vibrations of the aromatic rings overlap with other bending and stretching modes. tsijournals.com By correlating experimental spectra with theoretically calculated frequencies and their corresponding PED assignments, a much more detailed and reliable understanding of the molecule's vibrational characteristics can be achieved. nih.govsci-hub.se This analysis helps confirm the molecular structure by ensuring that the observed spectral features are consistent with the theoretical vibrational behavior of the proposed structure.

X-ray Crystallography and Solid-State Studies

X-ray crystallography provides unambiguous proof of molecular structure by mapping electron density in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.

While crystal structure data for this compound itself is not prominently available, analysis of closely related analogs provides critical insights into the expected solid-state conformation and packing. The crystal structure of N-(3-Bromophenyl)-3,4,5-trimethoxybenzamide has been determined by single-crystal X-ray diffraction.

In this analog, the molecule consists of a central amide linkage connecting a bromo-substituted phenyl ring and a trimethoxy-substituted phenyl ring. The dihedral angle between the planes of these two aromatic rings is 7.74 (18)°. The crystal packing is stabilized by N—H···O hydrogen bonds, which link adjacent molecules into chains. This type of hydrogen bonding is a characteristic and structurally defining feature of benzamides in the solid state.

Table 4: Crystallographic Data for N-(3-Bromophenyl)-3,4,5-trimethoxybenzamide

| Parameter | Value |

| Chemical Formula | C₁₆H₁₆BrNO₄ |

| Molecular Weight | 366.21 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 13.3085 (8) |

| b (Å) | 4.9953 (3) |

| c (Å) | 23.4061 (12) |

| V (ų) | 1556.04 (15) |

| Z | 4 |

| Temperature (K) | 173 |

Source: Data from Acta Crystallographica Section E.

The structural data from this analog strongly suggest that this compound would adopt a similarly twisted conformation and exhibit comparable intermolecular hydrogen bonding patterns in its crystal lattice.

Investigation of Crystal Packing Features and Supramolecular Interactions (e.g., N-H···O Hydrogen Bonding, π-π Stacking)

The molecular architecture of this compound is primarily dictated by supramolecular interactions, which are non-covalent forces that govern how molecules arrange themselves in a crystalline solid. The key structural elements of the compound responsible for these interactions are the amide linkage (-CONH-), the methoxy group (-OCH₃), and the two aromatic rings (the 4-bromophenyl ring and the 4-methoxyphenyl ring).

The most significant interaction in related amide structures is typically the hydrogen bond. The amide group contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). This allows for the formation of strong N-H···O hydrogen bonds, which are pivotal in molecular recognition and the formation of stable, extended structures. nih.gov These interactions can link molecules into one-dimensional chains or into dimeric pairs.

A pertinent case study is the compound N-(4-Bromophenyl)-4-methoxybenzenesulfonamide , a close structural analogue where the carbonyl group of the benzamide is replaced by a sulfonyl group. In the crystal structure of this sulfonamide, molecules are linked by classical N-H···O hydrogen bonds. researchgate.net The N-H group acts as the hydrogen bond donor to one of the sulfonyl oxygen atoms of an adjacent molecule. researchgate.net This primary interaction is supported by weaker C-H···O intermolecular interactions, involving hydrogen atoms from the benzene rings and the other sulfonyl oxygen. researchgate.net Together, these hydrogen bonds create distinct chains that form a two-dimensional supramolecular network. researchgate.net

| Donor-H···Acceptor | Interaction Type | Resulting Structure |

|---|---|---|

| N-H···O | Classical Hydrogen Bond | Forms C(4) chains along the b-axis |

| C-H···O | Non-Classical Hydrogen Bond | Contributes to C(6) and C(9) chains along the c-axis |

Another crucial supramolecular interaction is π-π stacking, which occurs between the aromatic rings. The extent of this interaction depends on the dihedral angle (the twist) between the two rings. In the sulfonamide analogue, the dihedral angle between the two benzene rings is a significant 42.0°. researchgate.net However, in other related benzamides, aryl rings can be tilted at approximately 60° with respect to each other, which still allows for favorable aryl ring π-stacking environments. nih.gov These stacking interactions, driven by dispersion forces, are essential for the side-by-side packing of molecules in the crystal lattice. nih.gov

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. researchgate.net The surface is generated around a molecule in a crystal, and the distance from the surface to the nearest atom interior (dᵢ) and exterior (dₑ) is calculated. These values are used to generate a three-dimensional map and a two-dimensional "fingerprint plot," which summarizes all intermolecular contacts at once. nih.gov

No specific Hirshfeld surface analysis for this compound has been reported. However, analysis of structurally similar compounds provides clear insight into the expected findings. For aromatic amides and related structures, the Hirshfeld surface is typically dominated by several key contacts. nih.govstrath.ac.uk

The most significant contributions to the crystal packing in such molecules are from H···H, C···H/H···C, and O···H interactions. nih.govstrath.ac.uk

H···H contacts often comprise the largest portion of the Hirshfeld surface, representing van der Waals forces. nih.gov

C···H/H···C contacts are indicative of C-H···π interactions, which further stabilize the crystal packing. nih.gov

O···H/H···O contacts correspond to the strong N-H···O and weaker C-H···O hydrogen bonds. strath.ac.uk These appear as distinct, sharp spikes on the 2D fingerprint plot.

Br···H/H···Br contacts would also be expected and represent interactions involving the bromine atom. nih.gov

The two-dimensional fingerprint plot quantifies the relative contribution of each interaction type to the total Hirshfeld surface area. Points on the plot correspond to unique (dₑ, dᵢ) pairs, with the color indicating the relative frequency of that pair on the surface. nih.gov For example, the sharp spikes representing hydrogen bonds (like O···H) are located at the bottom of the plot, corresponding to the shortest contact distances.

| Interaction Type | Compound A¹ nih.gov | Compound B² strath.ac.uk | Compound C³ nih.gov |

|---|---|---|---|

| H···H | 47.0% | 29.0% | 36.2% |

| C···H/H···C | 22.0% | 28.2% | 21.6% |

| O···H/H···O | 15.4% | 30.5% | - |

| N···H/H···N | 5.0% | - | 12.2% |

| Br···H/H···Br | - | - | 10.8% |

| ¹N-(4-methoxyphenyl)picolinamide. ²N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide. ³2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile. |

This quantitative breakdown allows researchers to understand precisely which forces are most critical in directing the assembly of the crystal structure. For this compound, a similar analysis would be expected to show a combination of these interactions, with N-H···O hydrogen bonding and H···H contacts playing the primary roles in defining its solid-state architecture.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of a molecule. These methods model the electronic structure to predict a variety of molecular properties with high accuracy.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum energy state. While detailed computational studies specifically for this compound are not prevalent in the surveyed literature, extensive structural data is available for the highly analogous compound, N-(4-Chlorophenyl)-4-methoxybenzamide , which serves as a reliable model for its geometric parameters nih.gov.

The crystal structure of this analog reveals that the molecule is not planar. The amide group forms significant dihedral angles with the two aromatic rings, indicating a twisted conformation. The dihedral angle between the mean plane of the amide group and the methoxy-substituted benzene ring is 27.55 (8)°, while the angle with the chloro-substituted (analogous to the bromo-substituted) ring is 31.94 (7)° nih.gov. The two benzene rings are twisted with respect to each other by 59.24 (4)° nih.gov. This non-planar conformation is a critical feature influencing the molecule's packing in the solid state and its interaction with other molecules. All bond lengths and angles are within normal ranges, corresponding to those observed in other related benzamide structures nih.gov.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| C=O | 1.231(2) | O-C-N | 122.4(1) |

| C-N | 1.346(2) | C-N-C (aryl) | 126.8(1) |

| C (aryl)-Cl | 1.742(2) | C-C-O (methoxy) | 116.1(2) |

| C (aryl)-O (methoxy) | 1.365(2) | C (methoxy)-O-C (aryl) | 117.8(1) |

Theoretical vibrational analysis is a key application of DFT that allows for the prediction of infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can assign specific spectral bands to the corresponding molecular motions, such as stretching, bending, and torsional modes. For this compound, characteristic vibrational frequencies would include the N-H stretching of the amide group, the C=O stretching, C-N stretching, C-O-C stretching of the methoxy group, and vibrations of the substituted phenyl rings, including the C-Br stretch. Comparing these predicted frequencies with experimental data helps to confirm the molecular structure and analyze its vibrational properties. For example, in related benzimidazole (B57391) derivatives, the characteristic C=N stretch provides strong evidence for the formation of the imidazole (B134444) ring nih.gov.

The electronic structure of a molecule is fundamental to its chemical reactivity. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis nih.gov. The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons nih.gov.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a crucial indicator of kinetic stability. A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily polarized nih.gov. For many organic molecules, a small HOMO-LUMO gap suggests that charge transfer can readily occur within the molecule, which is a key aspect of its reactivity nih.gov.

Another powerful tool, the Molecular Electrostatic Potential (MEP) map, visualizes the charge distribution on the molecule's surface. The MEP map uses a color scale to identify regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue), which helps in predicting sites for intermolecular interactions and chemical reactions nih.gov.

Computational methods are also employed to calculate polarizabilities and hyperpolarizabilities, which describe how the charge distribution of a molecule is affected by an external electric field. These properties are the basis of a molecule's non-linear optical (NLO) response. A small HOMO-LUMO gap is often associated with a larger hyperpolarizability, as the electrons are more easily excited to higher energy states. Molecules with significant NLO properties are of great interest for applications in materials science, including optoelectronics and telecommunications.

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques to simulate and predict the behavior of molecules. Docking is a specific method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme), to form a stable complex researchgate.net.

While specific molecular docking studies featuring this compound are not detailed in the reviewed literature, the broader class of benzamide derivatives has been extensively studied as potential inhibitors of various enzymes, indicating the potential biological relevance of this compound. These studies use computational docking to predict binding affinity (often expressed as a docking score or binding energy) and to visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex researchgate.netiucr.org.

For instance, N-phenylbenzamide derivatives have been investigated as potential antibacterial and antifungal agents by docking them to enzymes like Aminoglycosid-2''-phosphotransferase-IIa from bacteria and aspartic proteinases from fungi nih.gov. Other studies have docked sulfonamide and benzamide derivatives against dihydropteroate (B1496061) synthase (DHPS), a key enzyme in microbial folate synthesis nih.gov. Furthermore, enzymes from Mycobacterium tuberculosis, such as the 2-trans-enoyl-ACP reductase (InhA), are validated targets for drug discovery, and various compounds are computationally screened against them to identify potential inhibitors researchgate.net. The consistent finding in these studies is that the amide linkage and the aromatic rings of benzamide derivatives play a crucial role in forming key interactions within the active sites of these biological targets.

| Compound Class | Biological Target (Enzyme/Receptor) | Potential Application | Key Findings from Docking Studies |

|---|---|---|---|

| N-phenylbenzamides | Aminoglycosid-2''-phosphotransferase-IIa (APH(2'')-IIa) | Antibacterial | Derivatives show potential to inhibit bacterial resistance enzymes nih.gov. |

| N-phenylbenzamides | Aspartic proteinases (Saps) | Antifungal (Candida albicans) | Compounds predicted to bind to the active site of virulence factor enzymes nih.gov. |

| Sulfonamide-benzamide derivatives | Dihydropteroate synthase (DHPS) | Antibacterial | Compounds exhibit high binding affinity, suggesting potential as antibacterial alternatives nih.gov. |

| Various small molecules | Enoyl-ACP reductase (InhA) from M. tuberculosis | Antitubercular | InhA is a common target for docking studies to find new antitubercular drugs researchgate.net. |

| Benzamide derivatives | PfDHODH from P. falciparum | Antimalarial | Docking used to identify inhibitors of the essential parasite enzyme PfDHODH scispace.com. |

Computational Chemistry and Theoretical Investigations

Ligand-Target Recognition Mechanisms (e.g., halogen bonding, π-stacking)

Computational and theoretical studies are pivotal in elucidating the nuanced intermolecular interactions that govern the binding of a ligand to its biological target. For the compound N-(4-Bromophenyl)-4-methoxybenzamide , its structural features—notably the bromine-substituted phenyl ring and the methoxy-containing phenyl ring—suggest the potential for specific and significant non-covalent interactions, including halogen bonding and π-stacking. While specific molecular docking and dynamics studies on this compound are not extensively detailed in currently available literature, the principles of its primary recognition mechanisms can be inferred from its chemical structure and studies on analogous compounds.

Halogen Bonding:

The presence of a bromine atom on one of the phenyl rings of this compound is a strong indicator for its potential to engage in halogen bonding. Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic partner such as an oxygen, nitrogen, or sulfur atom, or a π-system. The bromine atom in this compound can form a region of positive electrostatic potential, known as a σ-hole, on its outer surface, which can favorably interact with electron-rich residues in a protein's binding pocket.

π-Stacking Interactions:

The two aromatic rings in this compound provide ample opportunity for π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein binding site. These interactions can manifest in several geometries, including face-to-face, edge-to-face (T-shaped), and parallel-displaced arrangements.

The 4-bromophenyl ring , being relatively electron-poor due to the electron-withdrawing nature of the bromine atom, could favorably interact with electron-rich aromatic residues.

The 4-methoxyphenyl (B3050149) ring , with its electron-donating methoxy (B1213986) group, is more electron-rich and could engage in favorable π-stacking with electron-poor aromatic systems or participate in cation-π interactions with positively charged residues like lysine (B10760008) or arginine.

The interplay between these two different electronic environments on the phenyl rings can allow for a range of specific π-interactions, contributing to the precise orientation of the ligand within the binding pocket.

Interactive Data Table of Potential Interactions

The following table summarizes the key theoretical ligand-target recognition mechanisms for this compound, the functional groups involved, and the likely interacting amino acid residues.

| Interaction Type | Functional Group on Ligand | Potential Interacting Amino Acid Residues |

| Halogen Bonding | 4-Bromophenyl | Asp, Glu, Ser, Thr (side-chain oxygen) |

| π-π Stacking | 4-Bromophenyl | Phe, Tyr, Trp |

| π-π Stacking | 4-Methoxyphenyl | Phe, Tyr, Trp |

| Cation-π | 4-Methoxyphenyl | Lys, Arg |

| Hydrogen Bonding | Amide (-CONH-) | Asp, Glu, Asn, Gln, Ser, Thr |

Biological Activity and Pharmacological Efficacy Research

Antimicrobial Efficacy Investigations

The antimicrobial properties of benzamide (B126) derivatives, particularly those containing bromine and methoxy (B1213986) functional groups, have been a subject of scientific inquiry.

Research into novel N-Pyrazolyl Benzamide derivatives has shown that substitutions on the benzamide ring significantly influence antibacterial efficacy. semanticscholar.org Compounds featuring a 4-OCH3 (methoxy) group and a 4-Br (bromo) group demonstrated inhibitory effects against Gram-positive organisms with a minimum inhibitory concentration (MIC) of 3.12 μg/ml. semanticscholar.org In contrast, the unsubstituted version of these pyrazolyl benzamides showed a higher MIC of 25μg/ml against Gram-positive bacteria and 50μg/ml against Gram-negative bacteria. researchgate.net

Gram-negative bacteria, such as Escherichia coli, often exhibit greater resistance to antimicrobial agents than Gram-positive bacteria like Staphylococcus aureus. mdpi.comnih.gov This is largely due to the presence of an outer membrane in Gram-negative bacteria, which contains lipopolysaccharides that act as a barrier, slowing the entry of antimicrobial compounds. mdpi.com Studies on other related hydrazone derivatives also noted antibacterial activity against both Staphylococcus aureus and Escherichia coli. researchgate.net

Table 1: Antibacterial Activity of Related N-Pyrazolyl Benzamide Derivatives

| Compound Derivative (Substitution) | Gram-Positive (MIC µg/ml) | Gram-Negative (MIC µg/ml) |

| 4-OCH3 (methoxy) | 3.12 | Not Specified |

| 4-Br (bromo) | 3.12 | Not Specified |

| Unsubstituted | 25 | 50 |

The development of new agents to combat Mycobacterium tuberculosis (Mtb) is a critical area of research due to rising drug resistance. nih.govmdpi.com Studies on various heterocyclic compounds, including coumarin (B35378) hybrids and benzimidazole (B57391) derivatives, have explored their potential as anti-TB agents. nih.govnih.gov

In research on N-Pyrazolyl Benzamide derivatives, all tested compounds displayed moderate to good antitubercular activity against the Mtb H37Rv strain. semanticscholar.org Similarly, studies on coumarin derivatives found that the presence of electron-withdrawing substituents was often required to enhance anti-tubercular activity. nih.gov For novel benzimidazole derivatives, compounds with halogen substitutions, which would include bromo-substituents, on the phenyl ring showed a marked improvement in antimycobacterial activity. nih.gov For instance, one of the most active benzimidazole compounds tested had an MIC of 0.112 μM against the MTB-H37Rv strain. nih.gov

Antiviral Activity Studies

The N-phenylbenzamide scaffold has been identified as having broad-spectrum antiviral effects. dovepress.comnih.gov

Enterovirus 71 (EV71) is a primary cause of hand, foot, and mouth disease (HFMD), which can lead to severe neurological complications in children. nih.govresearchgate.net Consequently, there is an urgent need for effective antiviral treatments. nih.govresearchgate.net Research has shown that N-phenylbenzamide derivatives can exert broad-spectrum antiviral effects against several viruses, including EV71. dovepress.comnih.gov While specific data for 3-amino-N-(4-bromophenyl)-4-methoxybenzamide is not detailed in the provided results, the activity of the general class of N-phenylbenzamide derivatives against EV71 is noted. dovepress.comnih.gov

The antiviral mechanism of N-phenylbenzamide derivatives appears to be linked to the upregulation of a host restriction factor known as Apolipoprotein B mRNA Editing Enzyme Catalytic Subunit 3G (APOBEC3G or A3G). dovepress.comnih.gov Studies have demonstrated that A3G can inhibit the replication of EV71. nih.gov The proposed mechanism involves A3G competitively binding to the 5' untranslated region (5'UTR) of the viral RNA. nih.gov This action interferes with the binding of a host protein, poly(C)-binding protein 1 (PCBP1), which is essential for the synthesis of EV71 viral proteins and RNA. nih.gov By increasing intracellular levels of A3G, N-phenylbenzamide derivatives may leverage this natural host defense mechanism to inhibit viral replication. dovepress.comnih.gov

Anticancer Potential Research

The structural components of N-(4-Bromophenyl)-4-methoxybenzamide, particularly the 4-bromophenyl group, have been identified as important for anticancer activity in other classes of molecules.

Research on brominated coelenteramine analogs found that the 4-bromophenyl moiety was essential for their anticancer activity. nih.govmdpi.com The specific placement of this group at the para-position of the core structure was critical, and modifications to this arrangement or substitution of the bromine with other halogens negatively impacted the compound's efficacy against cancer cells. nih.govmdpi.com Further studies on other bromophenol derivatives have also highlighted their potential in anticancer applications, with some synthesized compounds inducing apoptosis in leukemia cells. mdpi.com

In a separate line of research, a series of triazole derivatives was synthesized and tested for anticancer properties. nih.gov One derivative, 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone, which contains both a 4-bromophenyl and a methoxyphenyl group, showed notable antioxidant activity, which is often linked to anticancer potential. nih.gov

Inhibition of Cancer Cell Line Proliferation (e.g., MCF7, A549)

There is no publicly available scientific literature or data detailing the effects of this compound on the proliferation of the MCF7 (human breast adenocarcinoma) or A549 (human lung carcinoma) cancer cell lines. Consequently, no data tables on its inhibitory activity can be provided.

Investigation of Apoptosis Induction and Cell Cycle Arrest

No research studies or reports were identified that have investigated the potential of this compound to induce apoptosis (programmed cell death) or cause cell cycle arrest in any cell line.

Other Biological Activities and Mechanistic Pathways

Further investigation into other potential biological activities and the mechanistic pathways of this compound has also yielded no specific findings.

Modulation of Cellular Signaling Pathways (e.g., inflammation, cell proliferation, survival)

There is no available research on whether this compound modulates key cellular signaling pathways involved in inflammation, cell proliferation, or survival.

Exploration in Neurological Disorders and Infectious Diseases

A review of existing literature reveals no studies that have explored the potential application or efficacy of this compound in the context of neurological disorders or infectious diseases.

Based on an extensive review of available scientific literature, there is a significant lack of research on the biological and pharmacological activities of this compound. The specific effects on cancer cell proliferation, apoptosis, cell cycle, and the modulation of cellular signaling pathways remain uninvestigated. Similarly, its potential role in treating neurological or infectious diseases has not been explored. Therefore, the therapeutic potential of this compound is currently unknown and awaits future scientific inquiry.

Structure Activity Relationship Sar and Rational Design in Medicinal Chemistry

Systematic Analysis of Substituent Effects on Biological Efficacy

The biological efficacy of a compound is intrinsically linked to its chemical structure. For N-(4-Bromophenyl)-4-methoxybenzamide, the halogen and methoxy (B1213986) substituents are not mere decorations; they are fundamental to its bioactivity.

Influence of Halogen and Methoxy Groups on Binding Affinity and Selectivity

The nature and position of substituents on the phenyl rings of benzamides can dramatically alter their binding affinity and selectivity for specific biological targets. The interplay between the electron-withdrawing bromine atom and the electron-donating methoxy group in this compound is a key determinant of its pharmacological profile.

Halogens, particularly heavier ones like bromine and iodine, can form what is known as a halogen bond—a noncovalent interaction with an electron-rich atom (like oxygen or nitrogen) in a biological target. This interaction can significantly enhance binding affinity. The bromine atom on the N-phenyl ring of the title compound can therefore act as a halogen bond donor, contributing to a stronger and potentially more specific interaction with a target protein. Studies have shown that replacing a lighter halogen like fluorine (which is a poor halogen bond donor) with a heavier halogen can improve biological activity.

Conversely, the methoxy group on the benzoyl ring is an electron-donating group. Research on benzamide-isoquinoline derivatives as sigma receptor ligands has shown that electron-donating groups tend to increase affinity for the sigma-2 (σ2) receptor. Specifically, the addition of a para-methoxy group to the benzamide (B126) phenyl ring of a lead compound was found to dramatically improve its selectivity for the σ2 receptor over the σ1 receptor by over 600-fold. This highlights that the para-methoxy group is crucial for tuning the electronic properties of the molecule to achieve receptor subtype selectivity.

The combined effect of a halogen's ability to form stabilizing bonds and a methoxy group's capacity to modulate electronic properties and receptor selectivity is a powerful strategy in medicinal chemistry.

Table 1: Influence of Substituents on Receptor Affinity (Hypothetical Data Based on Published Principles)

| Compound Analog | Substituent on N-Phenyl Ring | Substituent on Benzoyl Ring | Predicted σ2 Receptor Affinity | Predicted σ2/σ1 Selectivity | Rationale |

|---|---|---|---|---|---|

| Lead Compound | -Br (para) | -OCH3 (para) | High | Very High | Combines halogen bonding from Br and electron-donating effect from OCH3. |

| Analog A | -H | -OCH3 (para) | Moderate | Moderate | Lacks halogen bond contribution. |

| Analog B | -Br (para) | -H | Moderate | Low | Lacks the selectivity-enhancing effect of the methoxy group. |

| Analog C | -Br (para) | -NO2 (para) | Low | Low | The electron-withdrawing nitro group decreases σ2 affinity. |

Impact of Positional Isomerism on Biological Activity

The specific placement of the bromo and methoxy groups is critical, and altering their positions can lead to a significant loss or change in biological activity. This phenomenon, known as positional isomerism, underscores the precise geometric requirements for effective drug-target interaction.

If the bromine atom were moved to the meta or ortho position on the N-phenyl ring, the geometry of its potential halogen bond with a target would be altered, likely reducing binding affinity. Similarly, moving the methoxy group from the para position on the benzoyl ring would change the molecule's electronic distribution and steric profile. Studies on other scaffolds have shown that moving a key functional group from the para to the meta position can significantly impact activity. For the sigma receptor ligands mentioned previously, the para-position on the benzamide ring was identified as a particularly sensitive site for manipulating receptor subtype selectivity.

Table 2: Predicted Impact of Positional Isomerism on Biological Activity

| Isomer | Bromo Position | Methoxy Position | Predicted Biological Activity | Rationale |

|---|---|---|---|---|

| Parent Compound | para | para | Optimal | The 4,4'-substitution pattern allows for ideal geometry for target binding. |

| Isomer A | meta | para | Reduced | Altered halogen bond vector and molecular shape. |

| Isomer B | ortho | para | Significantly Reduced | Steric hindrance from the ortho-bromo group could disrupt the planarity of the amide linkage and prevent optimal binding. |

| Isomer C | para | meta | Reduced | Change in electronic and steric profile; the para position is often key for selectivity. |

Effects of Additional Functional Groups on Potency and Selectivity

Introducing additional functional groups to the this compound core can further refine its potency and selectivity. The nature of the added group—whether it is electron-donating or electron-withdrawing, bulky or compact, a hydrogen bond donor or acceptor—will dictate its effect.

For example, adding a small, electron-donating methyl group could enhance hydrophobic interactions with a target protein. Conversely, adding a bulky group might cause a steric clash, reducing activity. In the development of novel pesticides based on a benzamide structure, the introduction of different substituents at the meta-position of an aniline (B41778) ring was shown to be beneficial for improving fungicidal activity. This demonstrates that even positions not occupied in the parent compound can be exploited for optimization.

In another example, adding a fluoro group to the N-phenyl ring, such as in N-(4-bromo-3-fluorophenyl)-4-methoxybenzamide, could modify the electronic environment and potentially introduce new interactions with the target, further tuning the compound's activity profile.

Conformational Aspects and Molecular Recognition Studies

The three-dimensional shape of this compound and its ability to maintain a stable conformation are essential for molecular recognition by its biological target.

Structural Determinants of Biological Interactions

The interaction of this compound with a target is a composite of multiple noncovalent interactions. Crystallographic studies of similar molecules, such as N-(4-Bromophenyl)-4-nitrobenzamide, show that the two phenyl rings are nearly coplanar, with a very small dihedral angle between them. However, the central amide group is typically twisted out of the plane of both rings.

This specific conformation is stabilized by several key interactions:

Hydrogen Bonding: The amide group is a critical interaction hub. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. These groups can form crucial hydrogen bonds with amino acid residues in a protein's binding pocket.

Halogen Bonding: As discussed, the bromine atom at the 4-position of the phenyl ring is a potential halogen bond donor, forming a directional interaction with an electron-rich site on the target.

π-π Stacking: The two aromatic rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding site.

Hydrophobic Interactions: The methoxy group's methyl moiety and the phenyl rings contribute to hydrophobic interactions, which are important for desolvation and binding energy.

Role of Amide Bond Stability in In Vivo Efficacy

The amide bond (-CO-NH-) is the backbone of the molecule, but it is also a potential site of metabolic vulnerability. Due to resonance, the amide bond has partial double-bond character, which makes it planar and more resistant to chemical and enzymatic degradation compared to, for instance, an ester bond. This inherent stability is a primary reason for the prevalence of amide bonds in pharmaceuticals.

However, enzymes such as proteases and amidases can catalyze the hydrolysis of amide bonds, breaking the molecule down and inactivating it. The stability of the amide

Rational Design Principles for Enhanced Pharmacological Profiles

The rational design of drug candidates is a cornerstone of modern medicinal chemistry, aiming to optimize the pharmacological properties of a lead compound through a deep understanding of its structure-activity relationship (SAR). This process involves iterative chemical modifications to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. The N-phenylbenzamide scaffold has emerged as a privileged structure in drug discovery, with derivatives demonstrating a range of biological activities. The strategic modification of this core has led to the identification of compounds with significant therapeutic potential.

Strategies for Optimizing Drug Candidates based on SAR Data

The exploration of the SAR of N-phenylbenzamide derivatives has provided critical insights into the structural requirements for specific biological activities. A notable example is the optimization of this scaffold for antiviral activity, particularly against Enterovirus 71 (EV 71), a significant pathogen causing hand-foot-mouth disease and severe neurological complications in children.

Initial screening identified a parent N-phenylbenzamide compound with moderate anti-EV 71 activity. This led to a focused effort to synthesize and evaluate a series of derivatives to improve potency and develop a more favorable pharmacological profile. The core structure, this compound, served as a key reference in these investigations, with modifications primarily focused on the benzamide portion of the molecule.

The key findings from these SAR studies, which guided the optimization process, are summarized below. The investigation centered on introducing various substituents at the C-3 position of the 4-methoxybenzoyl group. The rationale was to probe the electronic and steric effects of these substituents on antiviral efficacy.

A significant breakthrough was the discovery that the introduction of an amino group at the C-3 position of the this compound scaffold resulted in a substantial increase in antiviral potency. nih.gov The resulting compound, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, exhibited potent activity against multiple strains of EV 71. nih.gov This highlights the critical role of the amino substituent in enhancing the desired biological activity.

To further understand the SAR, other modifications were explored. For instance, the replacement of the 3-amino group with a hydroxyl group or acylation of the amino group led to a significant reduction or complete loss of antiviral activity. This underscores the specific requirement of a free amino group at this position for potent inhibition of EV 71.

The following table details the SAR of key N-phenylbenzamide derivatives against the EV 71 (H strain, C2 genotype):

| Compound | R1 | R2 | IC50 (µM) |

| N/A | H | H | 18 ± 1.2 |

| This compound | H | OCH3 | >100 |

| 3-Amino-N-(4-bromophenyl)-4-methoxybenzamide | NH2 | OCH3 | 5.7 ± 0.8 |

| 3-Hydroxy-N-(4-bromophenyl)-4-methoxybenzamide | OH | OCH3 | >100 |

| 3-Acetylamino-N-(4-bromophenyl)-4-methoxybenzamide | NHCOCH3 | OCH3 | >100 |

Data sourced from Ji et al., Molecules 2013, 18(3), 3630-3640. nih.gov

These results clearly indicate that the presence and nature of the substituent at the 3-position of the methoxybenzoyl ring are critical determinants of the antiviral activity of this class of compounds. The optimization strategy, therefore, focused on leveraging the discovery of the essential 3-amino group to design more potent drug candidates.

Targeted Modifications for Improved Therapeutic Indices

A crucial aspect of rational drug design is the simultaneous optimization of potency and safety, which is encapsulated in the therapeutic index (TI). The TI is a quantitative measure of the safety of a drug, representing the ratio of the toxic dose to the therapeutic dose. A higher TI indicates a more favorable safety profile. For the N-phenylbenzamide series, targeted modifications were not only aimed at increasing antiviral potency but also at ensuring low cytotoxicity.

The lead compound, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, was found to have a significantly improved therapeutic index compared to the reference antiviral drug, pirodavir (B1678457). nih.gov This was primarily due to its potent antiviral activity combined with very low cytotoxicity against the host cells (Vero cells). nih.gov

The targeted modification of introducing the 3-amino group onto the this compound scaffold proved to be a highly successful strategy for enhancing the therapeutic index. The following table presents the antiviral activity and cytotoxicity of selected compounds, illustrating the impact of these targeted modifications on the therapeutic index against the EV 71 H strain.

| Compound | IC50 (µM) | TC50 (µM) | Selectivity Index (SI = TC50/IC50) |

| 3-Amino-N-(4-bromophenyl)-4-methoxybenzamide | 5.7 ± 0.8 | 620 ± 0.0 | 108.8 |

| Pirodavir (Reference Drug) | 1.3 | 31 ± 2.2 | 23.8 |

Data sourced from Ji et al., Molecules 2013, 18(3), 3630-3640. nih.gov